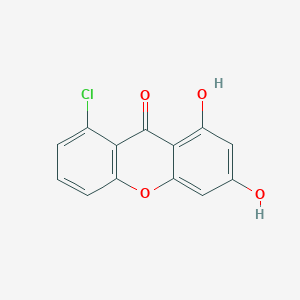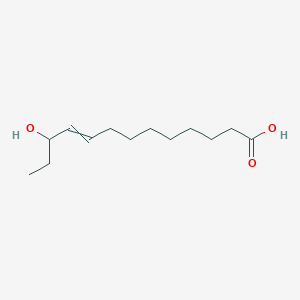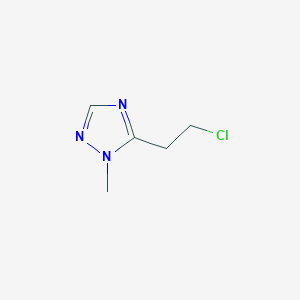![molecular formula C7H10O B14344065 1-Oxaspiro[2.5]oct-4-ene CAS No. 99495-32-6](/img/structure/B14344065.png)
1-Oxaspiro[2.5]oct-4-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Oxaspiro[25]oct-4-ene is a spirocyclic compound characterized by a unique structure where an oxygen atom is incorporated into a spiro ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Oxaspiro[2.5]oct-4-ene can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with ethyl chloroacetate in the presence of potassium tert-butoxide. The reaction is typically conducted in a nitrogen atmosphere to prevent oxidation, and the mixture is cooled to maintain a temperature of 10-15°C .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The final product is usually purified through distillation or recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Oxaspiro[2.5]oct-4-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different spirocyclic alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the spiro carbon atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as halides and amines are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various spirocyclic derivatives, such as spirocyclic alcohols, ketones, and substituted spiro compounds .
Wissenschaftliche Forschungsanwendungen
1-Oxaspiro[2.5]oct-4-ene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and stereochemistry.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances and other specialty chemicals
Wirkmechanismus
The mechanism of action of 1-Oxaspiro[2.5]oct-4-ene involves its interaction with various molecular targets. The compound’s spirocyclic structure allows it to fit into specific enzyme active sites, influencing enzyme activity. The stereochemistry of the compound plays a crucial role in its biological activity, with certain epimers showing higher activity .
Vergleich Mit ähnlichen Verbindungen
1-Oxaspiro[2.5]oct-5-ene: Another spirocyclic compound with similar structural features but different reactivity.
1-Oxaspiro[4.5]decane: A larger spirocyclic compound with different applications.
1-Oxaspiro[3.5]nonane: A spirocyclic compound with a different ring size and chemical properties
Uniqueness: 1-Oxaspiro[2.5]oct-4-ene is unique due to its specific ring size and the presence of an oxygen atom in the spiro ring system.
Eigenschaften
CAS-Nummer |
99495-32-6 |
|---|---|
Molekularformel |
C7H10O |
Molekulargewicht |
110.15 g/mol |
IUPAC-Name |
1-oxaspiro[2.5]oct-4-ene |
InChI |
InChI=1S/C7H10O/c1-2-4-7(5-3-1)6-8-7/h2,4H,1,3,5-6H2 |
InChI-Schlüssel |
UZXHUZGASWCKEP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC=CC2(C1)CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


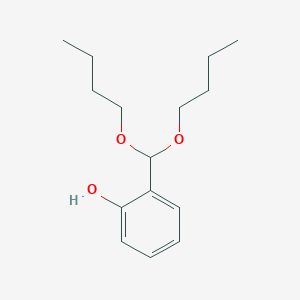
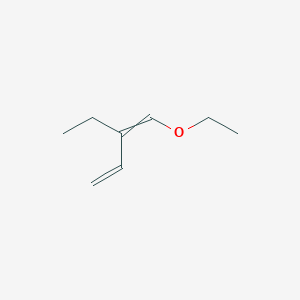
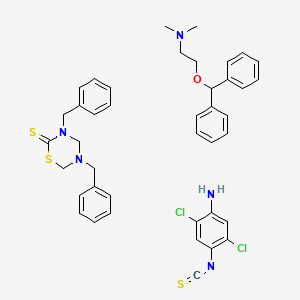

![N-[(Dodecyloxy)methyl]-N,N-dimethylbenzenemethanaminium chloride](/img/structure/B14344014.png)
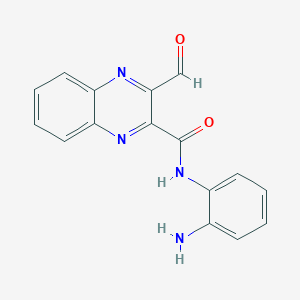
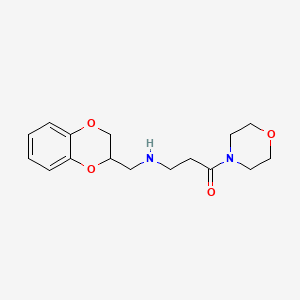
![1-{[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1H-indole-2,3-dione](/img/structure/B14344032.png)
